molecular formula C19H23N3S B5905661 N-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]-N-(3-thienylmethyl)butan-2-amine

N-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]-N-(3-thienylmethyl)butan-2-amine

Cat. No. B5905661
M. Wt: 325.5 g/mol
InChI Key: ISQYJYMLDCFIMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]-N-(3-thienylmethyl)butan-2-amine, also known as PBT2, is a small molecule that has been developed for the treatment of neurodegenerative diseases. This compound has shown promising results in preclinical studies and is currently in clinical trials for the treatment of Alzheimer's and Huntington's diseases.

Mechanism of Action

N-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]-N-(3-thienylmethyl)butan-2-amine has been shown to bind to copper and zinc ions, which are involved in the formation of amyloid-beta plaques in the brain. By binding to these ions, N-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]-N-(3-thienylmethyl)butan-2-amine can prevent the formation of these plaques and promote their clearance from the brain. N-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]-N-(3-thienylmethyl)butan-2-amine has also been shown to reduce the levels of tau protein, which is involved in the formation of neurofibrillary tangles in the brain.
Biochemical and physiological effects:
N-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]-N-(3-thienylmethyl)butan-2-amine has been shown to improve cognitive function and reduce amyloid-beta and tau protein levels in animal models of Alzheimer's and Huntington's diseases. N-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]-N-(3-thienylmethyl)butan-2-amine has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of N-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]-N-(3-thienylmethyl)butan-2-amine is that it has shown promising results in preclinical studies and is currently in clinical trials for the treatment of Alzheimer's and Huntington's diseases. However, one limitation of N-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]-N-(3-thienylmethyl)butan-2-amine is that its mechanism of action is not fully understood, and more research is needed to determine the optimal dose and treatment duration for this compound.

Future Directions

There are several future directions for research on N-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]-N-(3-thienylmethyl)butan-2-amine. One direction is to further investigate the mechanism of action of this compound, including its effects on copper and zinc ions and its interactions with amyloid-beta and tau proteins. Another direction is to explore the potential of N-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]-N-(3-thienylmethyl)butan-2-amine for the treatment of other neurodegenerative diseases, such as Parkinson's disease and amyotrophic lateral sclerosis. Finally, future research could focus on optimizing the dose and treatment duration of N-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]-N-(3-thienylmethyl)butan-2-amine for maximum efficacy and safety.

Synthesis Methods

N-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]-N-(3-thienylmethyl)butan-2-amine is synthesized through a multistep process that involves the reaction of 2-bromo-1-pyridin-3-yl-1H-pyrrole with 3-thiophenemethylamine, followed by a series of reactions to produce the final product.

Scientific Research Applications

N-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]-N-(3-thienylmethyl)butan-2-amine has been extensively studied in preclinical models of Alzheimer's and Huntington's diseases. In these studies, N-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]-N-(3-thienylmethyl)butan-2-amine has been shown to improve cognitive function, reduce amyloid-beta and tau protein levels, and improve motor function in animal models of these diseases. N-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]-N-(3-thienylmethyl)butan-2-amine has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.

properties

IUPAC Name

N-[(1-pyridin-3-ylpyrrol-2-yl)methyl]-N-(thiophen-3-ylmethyl)butan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3S/c1-3-16(2)21(13-17-8-11-23-15-17)14-19-7-5-10-22(19)18-6-4-9-20-12-18/h4-12,15-16H,3,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQYJYMLDCFIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(CC1=CSC=C1)CC2=CC=CN2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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